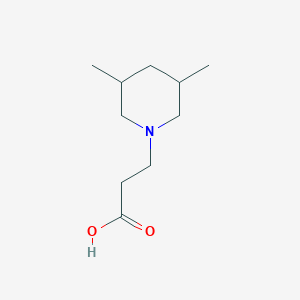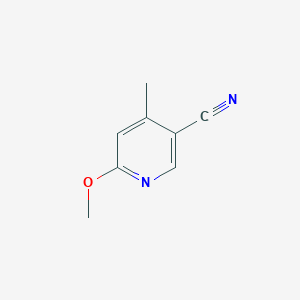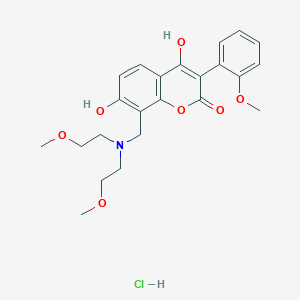
3-(3,5-Dimethylpiperidin-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylpiperidin-1-YL)propanoic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1CC(CN(C1)CCC(=O)O)C . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.
Wissenschaftliche Forschungsanwendungen
Molecular Engineering for Solar Cell Applications
A study highlights the design of novel organic sensitizers for solar cell applications, where molecular engineering techniques were employed to synthesize compounds with high photon-to-current conversion efficiency. These compounds demonstrate the potential for enhancing solar cell performance through tailored molecular design (Kim et al., 2006).
Organic Synthesis and Functionalization
Research on the regioselective olefination of substituted N,N-dimethylbenzylamines under varying acidity conditions led to the development of a method for synthesizing ortho-functionalized compounds. This approach showcases the versatility of organic synthesis in creating complex molecules for further chemical exploration (Cai et al., 2007).
Pharmacological Research
A focused library of new piperazinamides, designed as potential hybrid anticonvulsants, demonstrates the intersection of chemical synthesis and pharmacology. This research underscores the importance of chemical design in developing new therapeutic agents (Kamiński et al., 2016).
Corrosion Inhibition
A study on amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel provides insight into the application of organic compounds in materials science. These inhibitors offer a green alternative for protecting metals from corrosion, highlighting the role of organic chemistry in developing environmentally friendly materials (Srivastava et al., 2017).
Photochromic Materials
Research into the structures of spiropyrans in both open and closed forms contributes to the field of materials science, especially in the development of photochromic materials. These findings have potential applications in smart windows and optical storage devices (Zou et al., 2004).
Safety and Hazards
The safety and hazards associated with 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid are not specified in the available sources. As with any chemical, it’s important to handle it with care, using appropriate personal protective equipment and following safe laboratory practices. The compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-9(2)7-11(6-8)4-3-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIXPCWJVZXUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2666767.png)
![2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2666769.png)
![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2666770.png)


![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2666780.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2666781.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)

